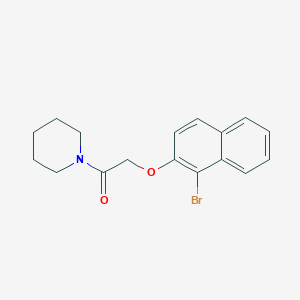
1-bromo-2-naphthyl 2-oxo-2-(1-piperidinyl)ethyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-bromo-2-naphthyl 2-oxo-2-(1-piperidinyl)ethyl ether is a chemical compound that belongs to the class of organic compounds known as naphthalenes. These compounds contain a naphthalene moiety, which is a bicyclic aromatic hydrocarbon. The presence of a bromine atom and a piperidino group in its structure makes it a compound of interest in various chemical and pharmaceutical research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-2-naphthyl 2-oxo-2-(1-piperidinyl)ethyl ether typically involves the reaction of 1-bromo-2-naphthol with piperidine and an appropriate ethanone derivative. The reaction conditions often require the use of a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-bromo-2-naphthyl 2-oxo-2-(1-piperidinyl)ethyl ether can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like THF or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthoxy derivatives, while oxidation can lead to the formation of naphthoquinones.
Wissenschaftliche Forschungsanwendungen
1-bromo-2-naphthyl 2-oxo-2-(1-piperidinyl)ethyl ether has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-bromo-2-naphthyl 2-oxo-2-(1-piperidinyl)ethyl ether involves its interaction with specific molecular targets. The bromine atom and the piperidino group play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromonaphthalene: A simpler brominated naphthalene derivative.
1-Bromo-2-naphthol: A precursor in the synthesis of 1-bromo-2-naphthyl 2-oxo-2-(1-piperidinyl)ethyl ether.
2-Bromo-1-naphthaldehyde: Another brominated naphthalene derivative with different functional groups.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a piperidino group, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C17H18BrNO2 |
|---|---|
Molekulargewicht |
348.2 g/mol |
IUPAC-Name |
2-(1-bromonaphthalen-2-yl)oxy-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C17H18BrNO2/c18-17-14-7-3-2-6-13(14)8-9-15(17)21-12-16(20)19-10-4-1-5-11-19/h2-3,6-9H,1,4-5,10-12H2 |
InChI-Schlüssel |
PMIRSUMMDKSKOB-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)COC2=C(C3=CC=CC=C3C=C2)Br |
Kanonische SMILES |
C1CCN(CC1)C(=O)COC2=C(C3=CC=CC=C3C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


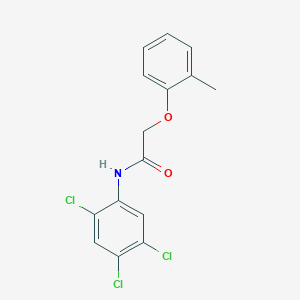
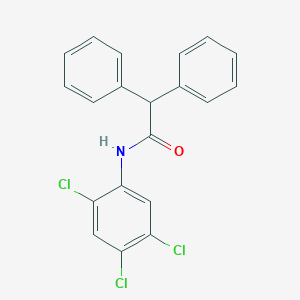
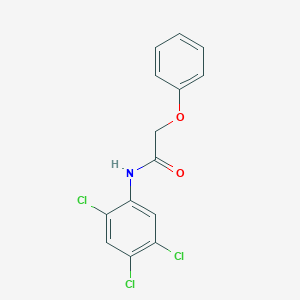
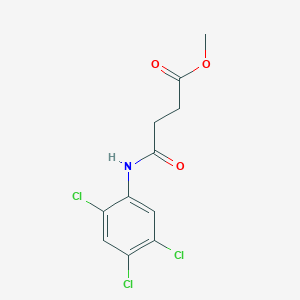
![4,6-Dimethyl-2-oxo-1-{[1-(2-thienyl)ethylidene]amino}-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B324506.png)
methanol](/img/structure/B324509.png)
methanol](/img/structure/B324510.png)
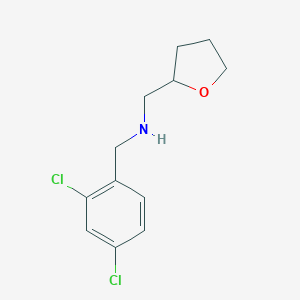
![N-[(2,4-dichlorophenyl)methyl]-1-phenylethanamine](/img/structure/B324518.png)
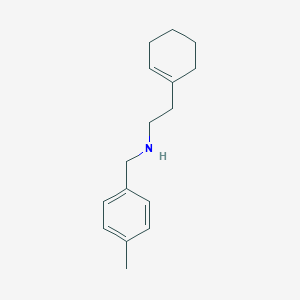
![1-[[(E)-indol-3-ylidenemethyl]amino]-4,6-dimethylpyridin-2-one](/img/structure/B324522.png)
![N-(4-{[2-(5-isopropenyl-2-methyl-2-cyclohexen-1-ylidene)hydrazino]carbonyl}phenyl)butanamide](/img/structure/B324525.png)
![N-[4-[[[(E)-(2-methylindol-3-ylidene)methyl]amino]carbamoyl]phenyl]butanamide](/img/structure/B324528.png)
![4-[(2E)-2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-4-oxobutanamide](/img/structure/B324531.png)
